molecular formula C15H12ClNO5 B3051094 Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate CAS No. 30937-85-0

Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate

Cat. No.: B3051094
CAS No.: 30937-85-0
M. Wt: 321.71 g/mol
InChI Key: HPNHVTPCVGPQIC-UHFFFAOYSA-N
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Description

Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate is an organic compound with a complex structure It is characterized by the presence of a benzoate ester group, a chlorinated nitrophenoxy moiety, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate typically involves multiple steps. One common method includes the reaction of 4-chloronitrobenzene with a suitable phenol derivative under basic conditions to form the nitrophenoxy intermediate. This intermediate is then reacted with methyl 4-formylbenzoate in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Ammonia (NH3), thiols (R-SH)

Major Products Formed

    Oxidation: Formation of the corresponding amine derivative

    Reduction: Formation of the carboxylic acid derivative

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in various biochemical pathways. The chlorinated phenoxy moiety can engage in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-4-nitrobenzoate
  • Methyl 2-((2-chloro-4-nitrobenzoyl)amino)benzoate
  • Methyl 2-chloro-2-(4-nitrophenyl)acetate

Uniqueness

Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate is unique due to its specific structural features, such as the combination of a benzoate ester, a chlorinated nitrophenoxy group, and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO5/c1-21-15(18)11-4-2-10(3-5-11)9-22-14-7-6-12(17(19)20)8-13(14)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNHVTPCVGPQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302499
Record name methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30937-85-0
Record name NSC151658
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151658
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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